
1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorphenyl)-5-methyl-2-(4-methylphenyl)pyrrol ist eine heterocyclische Verbindung, die einen Pyrrolring aufweist, der an der 1-Position mit einer 4-Chlorphenylgruppe, an der 5-Position mit einer Methylgruppe und an der 2-Position mit einer 4-Methylphenylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(4-Chlorphenyl)-5-methyl-2-(4-methylphenyl)pyrrol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Reaktion von 4-Chlorbenzaldehyd mit 4-Methylacetophenon in Gegenwart einer Base, um ein Chalkon-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann unter sauren oder basischen Bedingungen mit einem Amin, wie z. B. Pyrrol, cyclisiert, um die gewünschte Verbindung zu erhalten.
Industrielle Produktionsverfahren: Die industrielle Produktion von 1-(4-Chlorphenyl)-5-methyl-2-(4-methylphenyl)pyrrol kann ähnliche Synthesewege, aber im größeren Maßstab, umfassen. Der Prozess beinhaltet typischerweise die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, sowie die Verwendung von Durchflussreaktoren, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(4-Chlorphenyl)-5-methyl-2-(4-methylphenyl)pyrrol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Pyrroloxid zu bilden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um Doppelbindungen oder funktionelle Gruppen zu reduzieren.
Substitution: Die Verbindung kann elektrophile aromatische Substitutionsreaktionen eingehen, bei denen die Chlor- oder Methylgruppen durch andere Substituenten unter Verwendung geeigneter Reagenzien ersetzt werden können.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.
Substitution: Halogenierung mit Brom oder Chlorierung mit Chlorgas.
Hauptprodukte:
Oxidation: Pyrroloxid.
Reduktion: Reduzierte Pyrrolderivate.
Substitution: Halogenierte oder alkylierte Pyrrolderivate.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorphenyl)-5-methyl-2-(4-methylphenyl)pyrrol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.
Medizin: Wird als potenzieller Leitwirkstoff für die Entwicklung neuer Therapeutika erforscht.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter und leitfähiger Polymere eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Chlorphenyl)-5-methyl-2-(4-methylphenyl)pyrrol beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Beispielsweise kann es die Aktivität bestimmter Enzyme, die an der Zellproliferation beteiligt sind, hemmen, wodurch es krebshemmende Eigenschaften zeigt.
Ähnliche Verbindungen:
1-(4-Chlorphenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-on: Diese Verbindung hat einen ähnlichen Pyrrolkern, aber mit verschiedenen Substituenten, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt..
1-(4-Chlorphenyl)pyrazol: Eine weitere heterocyclische Verbindung mit einer 4-Chlorphenylgruppe, aber mit einem Pyrazolring anstelle eines Pyrrolrings..
Einzigartigkeit: 1-(4-Chlorphenyl)-5-methyl-2-(4-methylphenyl)pyrrol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere elektronische und sterische Eigenschaften verleiht.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one: This compound shares a similar pyrrole core but with different substituents, leading to distinct chemical and biological properties.
1-(4-Chlorophenyl)pyrazole: Another heterocyclic compound with a 4-chlorophenyl group, but with a pyrazole ring instead of a pyrrole ring.
Uniqueness: 1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C18H16ClN |
|---|---|
Molekulargewicht |
281.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-methyl-5-(4-methylphenyl)pyrrole |
InChI |
InChI=1S/C18H16ClN/c1-13-3-6-15(7-4-13)18-12-5-14(2)20(18)17-10-8-16(19)9-11-17/h3-12H,1-2H3 |
InChI-Schlüssel |
NZIPXLYJICJPJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


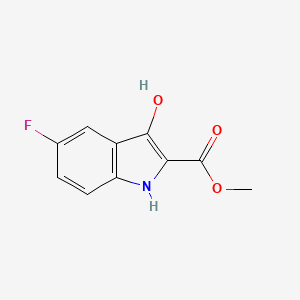

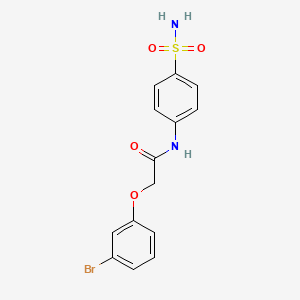
![methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B12121905.png)
![[(4-Propoxynaphthyl)sulfonyl]indoline](/img/structure/B12121912.png)
![Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]-](/img/structure/B12121913.png)

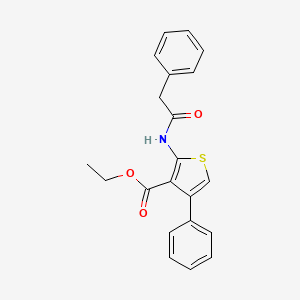
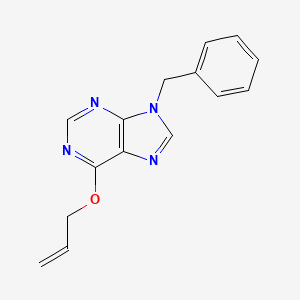
![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12121936.png)
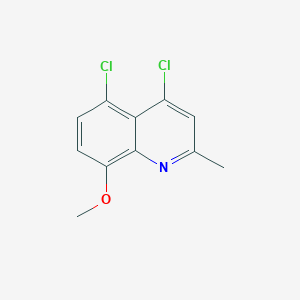
![6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B12121946.png)


